4-(2,5-Dichlorophenyl)piperidin-2-one
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Overview
Description
4-(2,5-Dichlorophenyl)piperidin-2-one is a chemical compound belonging to the piperidine family. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by a piperidinone core substituted with a 2,5-dichlorophenyl group, making it a valuable intermediate in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dichlorophenyl)piperidin-2-one typically involves the cyclization of appropriate precursors. One common method includes the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs cost-effective and scalable methods. The use of quinoline organocatalysts and trifluoroacetic acid as cocatalysts has been reported to afford high yields of enantiomerically enriched piperidines .
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dichlorophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines and piperidinones, which can be further functionalized for pharmaceutical applications .
Scientific Research Applications
4-(2,5-Dichlorophenyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(2,5-Dichlorophenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. It is known to modulate various biological processes by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorophenyl)-5-(2,4-Difluorophenyl)-7-Piperidin-4-Yl-3,4-Dihydroquinolin-2(1h)-One: Shares a similar piperidine core but with different substituents.
Cyclohexyl-{4-[5-(3,4-Dichlorophenyl)-2-Piperidin-4-Yl-3-Propyl-3h-Imidazol-4-Yl]Phenyl}Methanone: Another piperidine derivative with distinct functional groups.
Uniqueness
4-(2,5-Dichlorophenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H11Cl2NO |
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Molecular Weight |
244.11 g/mol |
IUPAC Name |
4-(2,5-dichlorophenyl)piperidin-2-one |
InChI |
InChI=1S/C11H11Cl2NO/c12-8-1-2-10(13)9(6-8)7-3-4-14-11(15)5-7/h1-2,6-7H,3-5H2,(H,14,15) |
InChI Key |
JJTKZEPNBCLVGR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC1C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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